N-(4-cyanobutyl)pyrimidine-5-carboxamide
Description
N-(4-cyanobutyl)pyrimidine-5-carboxamide is a pyrimidine derivative characterized by a carboxamide group at position 5 of the pyrimidine ring and a 4-cyanobutyl substituent on the amide nitrogen. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the cyanobutyl chain) and hydrogen-bonding capacity (via the carboxamide and nitrile groups).
Properties
IUPAC Name |
N-(4-cyanobutyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-4-2-1-3-5-14-10(15)9-6-12-8-13-7-9/h6-8H,1-3,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQLIUPGHUQJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)NCCCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Synthesis: Most analogs (e.g., ) are synthesized via cyclocondensation or alkylation reactions using aldehydes, ketones, or amines. The 4-cyanobutyl group in the target compound may require specialized nitrile-containing precursors.
- Substituent Effects: The cyanobutyl chain likely enhances metabolic stability compared to shorter alkyl groups (e.g., methyl in ) but reduces solubility relative to polar groups like morpholine () .
Key Observations :
- Enzyme Inhibition: The carboxamide group is critical for binding to enzymes like TrmD () and NNMT (). The 4-cyanobutyl group may sterically hinder interactions with smaller active sites (e.g., TrmD) but could enhance selectivity for larger pockets (e.g., NNMT).
- Binding Affinity: Analogs with bulkier substituents (e.g., octylamino in ) show stronger binding (-10.8 kcal/mol) than reference inhibitors (-8.2 kcal/mol) .
Physicochemical and Spectral Characterization
Table 3: Spectral Data Comparison
Key Observations :
- IR Spectroscopy : Carboxamide C=O stretches typically appear near 1620–1680 cm⁻¹, consistent across analogs .
- NMR: Aromatic protons in pyrimidine derivatives resonate at δ 7.2–8.5 ppm, while aliphatic chains (e.g., cyanobutyl) may appear at δ 1.5–3.0 ppm.
Metabolic Stability and Toxicity
- Metabolism: highlights N-demethylation as a major pathway for carboxamide derivatives.
- Toxicity: Thienopyrimidine derivatives () show low hemolytic activity, suggesting the carboxamide scaffold is generally well-tolerated .
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